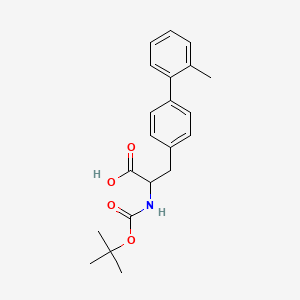

Boc-4-(2-methylphenyl)-DL-phenylalanine

Description

Boc-4-(2-methylphenyl)-DL-phenylalanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amine moiety and a 2-methylphenyl substituent at the para position of the phenylalanine side chain. The Boc group is widely used in peptide synthesis to protect the α-amine during coupling reactions, enhancing stability and preventing unwanted side reactions . The 2-methylphenyl substituent introduces steric and electronic effects that may influence the compound’s reactivity, solubility, and biological interactions. The DL designation indicates a racemic mixture of D- and L-enantiomers, which can affect crystallization behavior and biochemical activity . This compound is primarily utilized in medicinal chemistry and peptide research as an intermediate for constructing complex molecules with tailored properties .

Properties

IUPAC Name |

3-[4-(2-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-14-7-5-6-8-17(14)16-11-9-15(10-12-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJCLIFAJVGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps in Synthesis

Boc Protection Reactions

The Boc group is introduced to protect the alpha-amino group during subsequent chemical modifications. Two primary methods are employed:

Method 1: Boc2O with Triethylamine (TEA) in Dichloromethane (DCM)

- Reagents : Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA).

- Solvent : Anhydrous DCM.

- Conditions : Reaction at 0°C to room temperature (RT) for 1–2 hours.

- Workup : Aqueous NaHCO3 washes followed by drying (MgSO4) and solvent evaporation.

- Yield : ~90% (analogous to Boc-D-phenylalanine synthesis).

Method 2: Boc2O with Guanidine Hydrochloride in Ethanol

- Reagents : Boc2O, guanidine hydrochloride (15 mol%).

- Solvent : Ethanol.

- Conditions : 35–40°C for 6.5 hours.

- Yield : 93% (adapted from Boc-D-phenylalanine protocols).

| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Boc2O, TEA | DCM | 0°C–RT | 1–2 h | ~90% | |

| 2 | Boc2O, Guanidine HCl | EtOH | 35–40°C | 6.5 h | 93% |

Purification and Crystallization

Post-synthesis purification is critical to achieve high purity. A seed crystal-driven crystallization method is effective:

- Seed Crystals : 1.0 wt% Boc-protected amino acid (HPLC purity >99.3%).

- Solvent : Weak polar solvents (e.g., cyclohexane).

- Procedure :

- Outcome : HPLC purity >99.1%.

| Parameter | Value | Reference |

|---|---|---|

| Seed Crystal Purity | >99.3% HPLC | |

| Solvent Ratio | 10× cyclohexane (v/w) | |

| Drying Conditions | 60°C, reduced pressure |

Challenges and Best Practices

- Regioselectivity : Introducing the 2-methylphenyl group at the para position requires precise control, often relying on catalysts or directing groups.

- Side Reactions : Boc protection may lead to over-protection or incomplete deprotection. Strict anhydrous conditions and stoichiometric control mitigate this.

- Racemic Mixture : Avoiding chiral resolution steps simplifies synthesis but necessitates rigorous purity checks for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2’-methyl-[1,1’-biphenyl]-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-4-(2-methylphenyl)-DL-phenylalanine serves as a key building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group is commonly used to protect the amino group during peptide synthesis, allowing for selective reactions at the carboxylic acid end. This compound facilitates the creation of modified peptides that can exhibit enhanced biological properties, making it valuable for drug development and therapeutic applications.

Key Characteristics:

- Protects amino functionality during synthesis.

- Enables the formation of complex peptide structures.

- Enhances stability and solubility of synthesized peptides.

Drug Development

The compound's unique structure allows researchers to explore new drug candidates with improved pharmacokinetics and bioavailability. Its incorporation into drug designs can lead to the development of more effective therapeutic agents.

Applications in Drug Design:

- Targeted Therapy: By modifying peptides with this compound, researchers can create targeted therapies that improve treatment efficacy while minimizing side effects.

- Bioactive Peptides: The compound's ability to enhance the biological activity of peptides makes it a candidate for developing bioactive compounds that can interact with specific biological targets.

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques, where it aids in attaching drugs or imaging agents to proteins. This application is crucial for developing targeted therapies and diagnostics.

Benefits of Bioconjugation:

- Improves the specificity of drugs by directing them to target cells or tissues.

- Enhances the effectiveness of imaging agents used in medical diagnostics.

Research on Protein Folding and Stability

The compound plays a role in studies investigating protein folding and stability. Understanding how proteins fold is essential for elucidating their function and for the design of novel therapeutic proteins.

Research Insights:

- Provides insights into structure-function relationships crucial for biotechnology.

- Aids in understanding misfolding diseases by studying folding pathways involving modified phenylalanine derivatives.

Metabolic Studies

Incorporating this compound into proteins allows researchers to conduct metabolic tracing studies. These studies help elucidate metabolic pathways within various biological systems.

Applications in Metabolic Research:

- Enables tracking of metabolic processes by using labeled compounds.

- Assists in understanding disease mechanisms at a molecular level.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for modified peptides with enhanced properties |

| Drug Development | Exploration of new drug candidates with improved pharmacokinetics |

| Bioconjugation | Attachment of drugs/imaging agents to proteins for targeted therapy |

| Protein Folding Research | Insights into protein structure-function relationships and stability |

| Metabolic Studies | Tracing metabolic pathways using labeled amino acids |

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2’-methyl-[1,1’-biphenyl]-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Boc-Protected Phenylalanine Derivatives

Key comparisons are drawn with Boc-protected phenylalanine analogs differing in substituent type, position, or enantiomeric form.

Table 1: Structural and Functional Comparison

Key Observations :

- Electronic Effects : The trifluoromethyl group in N-Boc-4-(trifluoromethyl)-DL-phenylalanine enhances lipophilicity and metabolic stability, making it valuable for drug design .

- Enantiomeric Form : DL racemates (e.g., this compound) are cost-effective for synthesis but may require chiral resolution for applications demanding enantiopurity .

Non-Boc-Protected Analogs

DL-Phenylalanine and Derivatives :

- N-Acetyl-DL-phenylalanine (Afalanine) : The acetyl group offers less steric protection than Boc, limiting its utility in stepwise peptide synthesis. However, it is used in pharmaceutical intermediates due to easier deprotection.

- 4-Bromo-DL-phenylalanine : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation, a feature absent in Boc-protected derivatives.

Analytical Differentiation

- Enantiomer Analysis : FTIR spectroscopy distinguishes DL forms from enantiopure analogs via absorption bands at 2916 and 2849 cm⁻¹, attributed to racemic crystal packing .

Biological Activity

Boc-4-(2-methylphenyl)-DL-phenylalanine is an amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which enhances the stability of the amino acid during synthesis. The compound is synthesized through various methods, including coupling reactions that introduce the 2-methylphenyl group to the phenylalanine backbone.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. This property makes it a valuable compound in studying protein dynamics and enzyme kinetics.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. In one study, derivatives of phenylalanine were tested for their efficacy against gram-positive bacteria and mycobacteria. The results indicated that some derivatives exhibited significant antibacterial activity comparable to clinically used antibiotics .

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Mycobacteria |

|---|---|---|

| This compound | Moderate | Moderate |

| 3,4-Dichlorocinnamanilides | High | High |

Cytotoxicity Studies

The cytotoxic profile of this compound has also been assessed in cancer cell lines. It demonstrated a selective toxicity towards certain cancer cells while showing minimal effects on non-cancerous cells. These findings suggest potential therapeutic applications in cancer treatment .

Case Studies

- Protein Dynamics : A study utilized this compound as a fluorescent probe to monitor conformational changes in proteins. The incorporation of this compound into specific positions within enzymes allowed researchers to observe real-time changes in enzyme activity and structure, providing insights into protein dynamics .

- Therapeutic Applications : In drug development, this compound has been explored as a building block for synthesizing novel peptides with enhanced biological activity. Its ability to modulate receptor interactions makes it a candidate for developing targeted therapies for various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.